molecular formula C10H13BrO3 B1511222 (R)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diol

(R)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diol

Cat. No.: B1511222
M. Wt: 261.11 g/mol
InChI Key: KGEBSZNIUOPWLY-SNVBAGLBSA-N
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Description

(R)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diol is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

(2R)-3-(4-bromophenoxy)-2-methylpropane-1,2-diol

InChI

InChI=1S/C10H13BrO3/c1-10(13,6-12)7-14-9-4-2-8(11)3-5-9/h2-5,12-13H,6-7H2,1H3/t10-/m1/s1

InChI Key

KGEBSZNIUOPWLY-SNVBAGLBSA-N

Isomeric SMILES

C[C@@](CO)(COC1=CC=C(C=C1)Br)O

Canonical SMILES

CC(CO)(COC1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of β-methallyl alcohol (10 g, 139 mmol) and sodium tungstate dihydrate (92 mg, 0.28 mmol) was stirred at room temperature, and a 35% hydrogen peroxide solution (17.3 g, 153 mmol) was added thereto dropwise over a period of 5 minutes. The mixture was heated to 40° C. and stirred for 7 hours. Potassium carbonate (9.6 g, 69 mmol) and 4-bromophenol (7.9 g, 46 mmol) were added to a half amount of the resulting reaction mixture (70 mmol, based on β-methallyl alcohol), followed by stirring at 60° C. for 2.5 hours. After adding toluene (30 ml), the mixture was heated, washed with water at a temperature about 60° C., and then cooled with ice. The precipitated crystals were collected by filtration, washed with toluene (5 ml), and then dried under reduced pressure, obtaining 9.8 g of 3-(4-bromophenoxy)-2-methylpropane-1,2-diol (yield: 82% (based on 4-bromophenol)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-[(4-Bromophenoxy)methyl]-2-methyloxirane (72.9 g, 300 mmol), acetone (360 ml), water (180 ml), and sulfuric acid (7.3 ml) were mixed and stirred at 60° C. for 1 hour. After cooling, the mixture was concentrated under reduced pressure. Ethyl acetate (360 ml) and a saturated sodium bicarbonate solution were added to the concentrated residue, followed by extraction. Thereafter, the ethyl acetate layer was dried over anhydrous sodium sulfate. Ethyl acetate (102 ml) was added to the resulting crude product and heated to dissolve the crude product. The resulting solution was cooled to room temperature, and then hexane (204 ml) was added thereto, followed by stirring at a temperature 10° C. or less for 1 hour. The precipitated crystals were collected by filtration and then washed with a mixture of ethyl acetate (24 ml) and hexane (48 ml). The resulting crystals were dried under reduced pressure, obtaining 44.0 g of the objective product (yield: 56%).
Quantity
72.9 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
56%

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